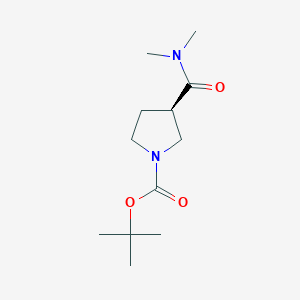
(3R)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of (3R)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biochemical pathway in which the enzyme is involved. This inhibition can lead to various physiological effects, depending on the specific enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate
- tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-butyl 3-(ethylcarbamoyl)pyrrolidine-1-carboxylate
Uniqueness
(3R)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the dimethylcarbamoyl group, which imparts distinct reactivity and selectivity compared to its analogs. This uniqueness makes it a valuable compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C12H22N2O3 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-6-9(8-14)10(15)13(4)5/h9H,6-8H2,1-5H3/t9-/m1/s1 |
InChI-Schlüssel |
UZAQZYVMEDKWDH-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)N(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















